molecular formula C16H15ClINO B6119059 2-(4-chlorophenyl)-N-(2-ethyl-4-iodophenyl)acetamide

2-(4-chlorophenyl)-N-(2-ethyl-4-iodophenyl)acetamide

Cat. No.: B6119059
M. Wt: 399.65 g/mol
InChI Key: DECJGHQICLDFKI-UHFFFAOYSA-N
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Description

2-(4-chlorophenyl)-N-(2-ethyl-4-iodophenyl)acetamide, commonly known as CI-994, is a synthetic compound that belongs to the family of histone deacetylase (HDAC) inhibitors. HDAC inhibitors are a class of molecules that have been shown to have potential therapeutic applications in the treatment of cancer, neurodegenerative diseases, and other conditions. CI-994 has been extensively studied for its anti-cancer properties, and it has shown promising results in preclinical studies.

Mechanism of Action

The mechanism of action of CI-994 involves the inhibition of 2-(4-chlorophenyl)-N-(2-ethyl-4-iodophenyl)acetamide enzymes. 2-(4-chlorophenyl)-N-(2-ethyl-4-iodophenyl)acetamides are enzymes that remove acetyl groups from histone proteins, which can lead to the repression of gene expression. By inhibiting 2-(4-chlorophenyl)-N-(2-ethyl-4-iodophenyl)acetamides, CI-994 can increase the acetylation of histone proteins, leading to the activation of genes that are involved in the regulation of cell growth, differentiation, and apoptosis.
Biochemical and Physiological Effects
CI-994 has been shown to have a variety of biochemical and physiological effects. In addition to its anti-cancer properties, CI-994 has been shown to have anti-inflammatory effects, and it has been studied for its potential in the treatment of neurodegenerative diseases such as Alzheimer's disease. CI-994 has also been shown to have cardioprotective effects, and it has been studied for its potential in the treatment of cardiovascular diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of CI-994 is its relatively low toxicity compared to other 2-(4-chlorophenyl)-N-(2-ethyl-4-iodophenyl)acetamide inhibitors. This makes it a promising candidate for further development as a therapeutic agent. However, one of the limitations of CI-994 is its relatively low potency compared to other this compound inhibitors. This may limit its effectiveness in certain applications, and further optimization may be necessary to improve its potency.

Future Directions

There are several potential future directions for the study of CI-994. One area of research is the development of combination therapies that include CI-994 and other anti-cancer agents. CI-994 has been shown to enhance the effectiveness of other anti-cancer agents, and further studies could identify synergistic combinations that could improve the treatment of cancer. Another area of research is the development of more potent analogs of CI-994. By optimizing the chemical structure of CI-994, it may be possible to improve its potency and effectiveness as a therapeutic agent. Finally, the potential therapeutic applications of CI-994 in other diseases, such as neurodegenerative diseases and cardiovascular diseases, could be further explored.

Synthesis Methods

The synthesis of CI-994 involves the reaction of 4-chloroacetophenone with 2-ethyl-4-iodoaniline in the presence of a base such as potassium carbonate. The resulting product is then acetylated with acetic anhydride to yield CI-994. The synthesis of CI-994 is relatively straightforward and can be performed on a large scale.

Scientific Research Applications

CI-994 has been extensively studied for its anti-cancer properties. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit tumor growth, and enhance the effectiveness of other anti-cancer agents. CI-994 has been tested in a variety of cancer cell lines, including leukemia, lymphoma, breast cancer, and lung cancer, and has shown promising results in preclinical studies.

Properties

IUPAC Name

2-(4-chlorophenyl)-N-(2-ethyl-4-iodophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClINO/c1-2-12-10-14(18)7-8-15(12)19-16(20)9-11-3-5-13(17)6-4-11/h3-8,10H,2,9H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DECJGHQICLDFKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C=CC(=C1)I)NC(=O)CC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClINO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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